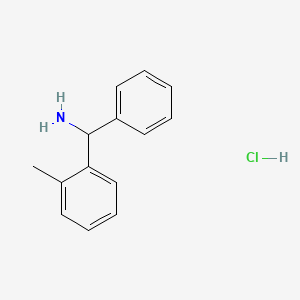
1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride, commonly known as Methamphetamine hydrochloride, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic drug that is chemically similar to amphetamine and has been used for various medical and non-medical purposes.
Applications De Recherche Scientifique
Preparation and Chemical Reactions
- Cyclopropenone Oximes : 1-(2-Methylphenyl)-1-phenylmethanamine hydrochloride is used in the preparation of cyclopropenone oximes, which react with isocyanates to yield 1:2 addition products such as 4,6-diazaspiro[2.3]hexenones. These reactions are part of synthetic chemistry research exploring new chemical compounds and reactions (H. Yoshida et al., 1988).
Synthesis of Novel Compounds
- Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : This compound has been synthesized using a polyphosphoric acid condensation route from p-Toluic hydrazide and glycine, showing high yield and effective spectroscopic characterization. Such synthesis processes contribute to the development of new organic compounds with potential applications in various fields (Ganesh Shimoga et al., 2018).
Neurokinin-1 Receptor Antagonist Development
- Neurokinin-1 Receptor Antagonist : A compound structurally similar to this compound demonstrated effectiveness as a neurokinin-1 receptor antagonist. This compound showed potential in pre-clinical tests relevant to clinical efficacy in emesis and depression (T. Harrison et al., 2001).
Neurotransmitter Reuptake Mechanisms
- Monoamine Uptake Inhibitors : Research into 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues, structurally related to this compound, has led to the discovery of selective inhibitors of the dopamine and norepinephrine transporters. These findings are significant for understanding neurotransmitter reuptake mechanisms and developing medications for substance abuse treatment (P. Meltzer et al., 2006).
Ligand Frameworks in Coordination Chemistry
- Phenylmercury(II) Complexes : Phenylmercury(II) complexes utilizing ligands similar to this compound have been synthesized and characterized. These complexes have applications in coordination chemistry, demonstrating different coordination preferences and metal-ligand interactions (G. Rajput et al., 2015).
Calcium Channel Blocker Research
- Calcium Channel Blockers : Compounds like LY042826, structurally related to this compound, have shown neuroprotective effects against cerebral ischemia in vivo. These studies are crucial in developing new treatments for conditions like stroke and other neurodegenerative diseases (C. Hicks et al., 2000).
Chiral Discrimination in Chromatography
- Chiral Discrimination : The separation of enantiomers of compounds structurally similar to this compound has been achieved on specific stationary phases. This research aids in understanding chiral discrimination in chromatography, a key process in pharmaceutical and chemical industries (Y. Bereznitski et al., 2002).
Propriétés
IUPAC Name |
(2-methylphenyl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12;/h2-10,14H,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJTDGXQHBULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

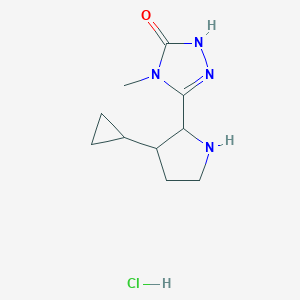
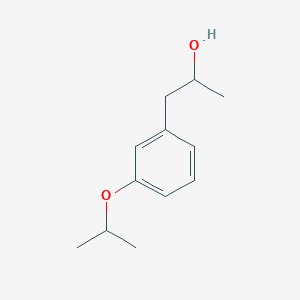
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)
![{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B2473072.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473075.png)
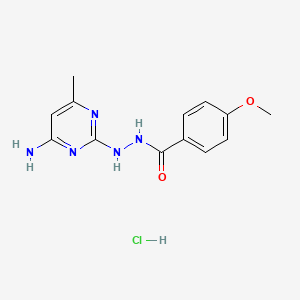
![N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2473078.png)
![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2473089.png)
![2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2473090.png)
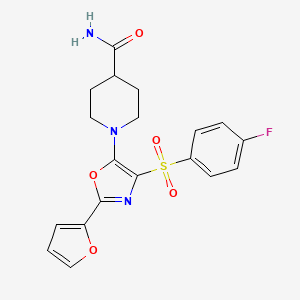
![1-Ethylsulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2473092.png)